2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their role as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves the esterification reaction between an appropriate carboxylic acid and an alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and may require heating to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be used to study enzyme-catalyzed ester hydrolysis reactions. It can serve as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.
Medicine
In medicinal chemistry, esters like this compound are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry
Industrially, esters are used in the manufacture of fragrances, flavors, and polymers
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with various molecular targets. In biological systems, esterases and lipases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a pleasant odor, commonly used in fragrances.
Ethyl acetate: Another ester used as a solvent in various industrial applications.
Benzyl acetate: Used in the manufacture of perfumes and flavorings.
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its complex structure, which includes multiple functional groups
Properties
Molecular Formula |
C26H23NO6 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C26H23NO6/c1-14-10-17-12-20(14)23-22(17)24(29)27(25(23)30)18-8-6-15(7-9-18)26(31)33-13-21(28)16-4-3-5-19(11-16)32-2/h3-11,17,20,22-23H,12-13H2,1-2H3 |
InChI Key |
DIUYYDFBYBJLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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